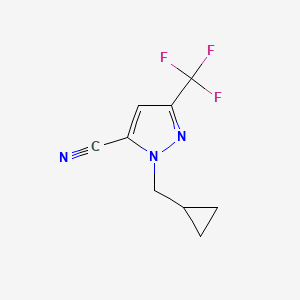![molecular formula C11H13N3O2 B1481579 1-(环丁基甲基)-1H-咪唑并[1,2-b]吡唑-6-羧酸 CAS No. 2092804-70-9](/img/structure/B1481579.png)
1-(环丁基甲基)-1H-咪唑并[1,2-b]吡唑-6-羧酸
描述
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a compound with a pyrazole core, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . The compound is a stable, safe, easy-to-handle, and odorless solid .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .Molecular Structure Analysis
The molecular structure of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is characterized by a pyrazole core, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in various chemical reactions such as 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides .科学研究应用
药物化学与药物发现
吡唑衍生物因其多样的生物活性而在药物化学领域中备受重视。 它们已被用作生物活性化学物质合成的支架,在抗结核、抗菌、抗真菌、抗炎、抗癌和抗糖尿病剂方面发挥作用 。“1-(环丁基甲基)-1H-咪唑并[1,2-b]吡唑-6-羧酸”的具体结构可用于开发新型治疗剂。
农业化学
在农业化学领域,吡唑衍生物因其作为农药和除草剂的潜力而被广泛应用。 这些化合物的独特性质可用于开发更有效、更环保的新配方 .
配位化学
吡唑基配体已知能与各种金属形成配合物,这些配合物可用于催化和材料科学。 该化合物可被研究其形成具有独特性质的新型金属配合物的能力 .
有机金属化学
吡唑环可以作为有机金属化合物的稳定框架,有机金属化合物在催化过程中至关重要。 对“1-(环丁基甲基)-1H-咪唑并[1,2-b]吡唑-6-羧酸”的有机金属应用的研究可能会推动这一领域的进步 .
绿色合成
吡唑衍生物已用于绿色化学合成方法,采用环保方法,例如微波辅助合成和水作为溶剂。 该化合物在绿色合成应用方面的潜力可能是一个重要的研究领域 .
光氧化还原反应
最近的研究表明,吡唑衍生物可以参与光氧化还原反应,这些反应在构建复杂的有机分子方面很有用。 该化合物可以作为此类反应的候选物,为合成有机化学领域做出贡献 .
诊断剂的开发
由于其独特的化学性质,吡唑衍生物可用于诊断剂的开发,例如用于成像技术的造影剂。 该化合物可被研究其在增强医学成像技术方面的潜力 .
材料科学
吡唑衍生物在材料科学中有着广泛的应用,特别是在半导体和导电聚合物等电子材料的开发方面。 “1-(环丁基甲基)-1H-咪唑并[1,2-b]吡唑-6-羧酸”的独特结构可能为这个快速发展的领域提供新的可能性 .
未来方向
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The increasing popularity of pyrazoles in several fields of science suggests that there will be continued interest in developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .
作用机制
The mechanism of action of a pyrazole derivative would involve its interaction with a specific biological target, such as a protein or enzyme, leading to a change in the target’s activity. This could affect various biochemical pathways, leading to changes at the cellular and physiological levels .
The pharmacokinetics of a pyrazole derivative, including its absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as its chemical structure, the route of administration, and the patient’s physiological condition. These factors would also influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s stability, efficacy, and mechanism of action .
生化分析
Biochemical Properties
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can modulate cellular responses to external stimuli, thereby affecting various physiological processes .
Cellular Effects
The effects of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammation and apoptosis, leading to changes in cell survival and proliferation. Additionally, 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as kinases and transcription factors. By binding to these targets, the compound can inhibit or activate their function, leading to downstream effects on cellular processes. For instance, the inhibition of kinases by 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can result in the suppression of pro-inflammatory signaling pathways, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These findings suggest that the compound has the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and promoting cell survival. At higher doses, toxic or adverse effects have been observed, including cellular toxicity and organ damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For instance, the compound can modulate the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids. These interactions can lead to changes in metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution within the cell, thereby affecting its activity and function .
Subcellular Localization
The subcellular localization of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, where it can impact cellular metabolism and energy production .
属性
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11(16)9-6-10-13(4-5-14(10)12-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOPPCRYXBAJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=CC(=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






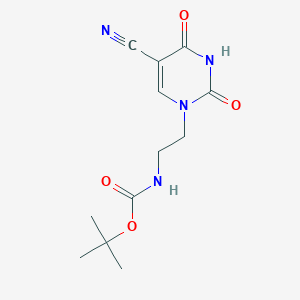

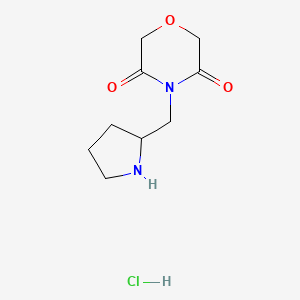

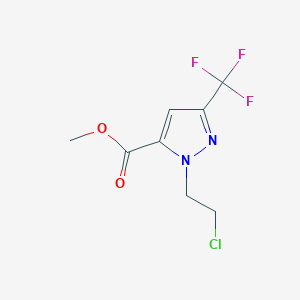

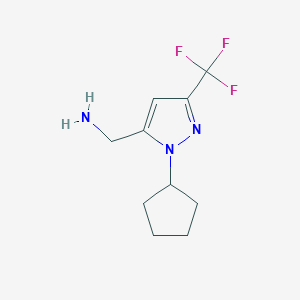

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1481515.png)
